6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one
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Overview
Description
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family It is characterized by its unique structure, which includes an ethyl group at the 6th position, a methoxy group at the 7th position, a methyl group at the 2nd position, and a phenoxy group at the 3rd position on the chromenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromenone core. Subsequent steps include the introduction of the methoxy and phenoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like column chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromenones.
Scientific Research Applications
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
- 6-Ethyl-7-methoxy-3-phenoxy-2-trifluoromethyl-chromen-4-one
- 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one
- 7-Ethoxy-6-ethyl-3-phenoxy-chromen-4-one
Comparison: Compared to its analogs, 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. For instance, the presence of the methoxy group at the 7th position can enhance its electron-donating properties, affecting its interaction with molecular targets. Additionally, the ethyl group at the 6th position can impact its steric properties, influencing its binding affinity and selectivity.
Properties
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-phenoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-13-10-15-17(11-16(13)21-3)22-12(2)19(18(15)20)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXEGDQSAHBBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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